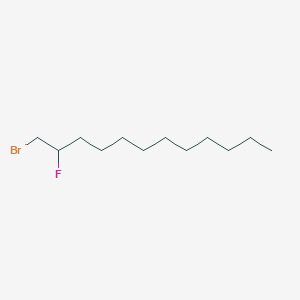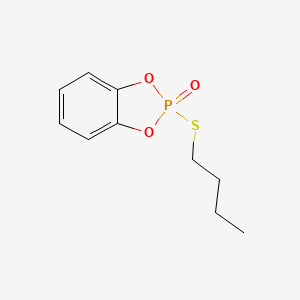
2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzodioxaphosphol ring with a butylsulfanyl group attached, making it a subject of study in organic chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves the reaction of a benzodioxaphosphol precursor with a butylsulfanyl reagent under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction is usually catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve a scaled-up version of the laboratory synthesis, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one can undergo various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the oxidation state of the phosphorus atom.
Substitution: The benzodioxaphosphol ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phosphorus compounds.
Substitution: Various substituted benzodioxaphosphol derivatives.
Aplicaciones Científicas De Investigación
2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets and pathways. It may modulate enzyme activity, alter signaling pathways, and affect cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of enzyme activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4,5-, 3,6-, and 3,4,5,6-tert-Butylsulfanylphthalonitriles: These compounds share the butylsulfanyl group and have similar structural features.
2-(Butylsulfanyl)benzaldehyde: Another compound with a butylsulfanyl group, used in various research applications.
Uniqueness
2-(Butylsulfanyl)-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its benzodioxaphosphol ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
85480-08-6 |
|---|---|
Fórmula molecular |
C10H13O3PS |
Peso molecular |
244.25 g/mol |
Nombre IUPAC |
2-butylsulfanyl-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C10H13O3PS/c1-2-3-8-15-14(11)12-9-6-4-5-7-10(9)13-14/h4-7H,2-3,8H2,1H3 |
Clave InChI |
OWSBFGCTHWFNEM-UHFFFAOYSA-N |
SMILES canónico |
CCCCSP1(=O)OC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[4-(4-Methylphenyl)pentyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14407071.png)
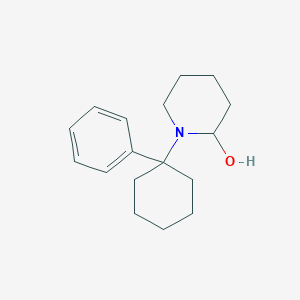
![4-hydroxy-3-[(1S)-1,2,2-trimethylcyclopentyl]benzaldehyde](/img/structure/B14407081.png)
![1-{5-[4-(Benzyloxy)phenoxy]pentyl}-1H-imidazole](/img/structure/B14407089.png)
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
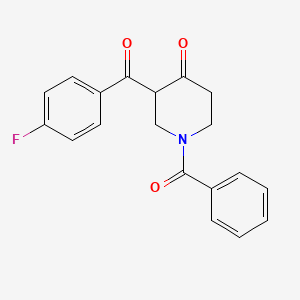
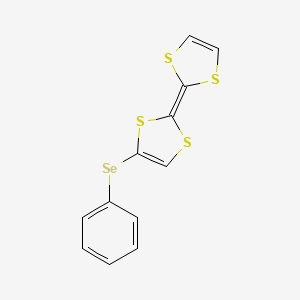
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
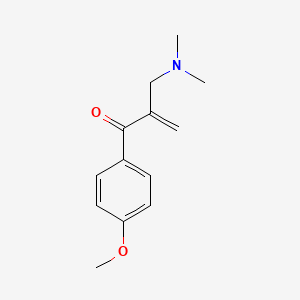
![4-Fluorobicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B14407111.png)

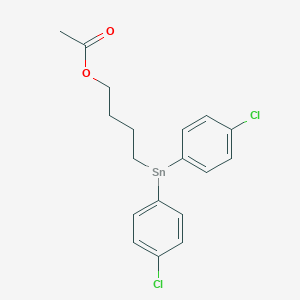
![5-([1,1'-Biphenyl]-4-yl)-2-(2-nitrophenyl)-1,3-oxazole](/img/structure/B14407129.png)
